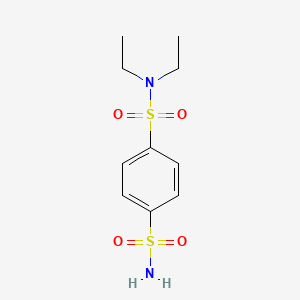
N1,N1-diethylbenzene-1,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-diethylbenzene-1,4-disulfonamide is an organic compound with the molecular formula C10H16N2O4S2. It is a derivative of benzene, featuring two sulfonamide groups attached to the benzene ring at the 1 and 4 positions, with diethyl groups attached to the nitrogen atoms of the sulfonamide groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of diethylamine groups. One common method includes:
Sulfonation: Benzene is treated with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the desired positions.
Amidation: The sulfonic acid groups are then converted to sulfonyl chlorides using reagents like thionyl chloride. These sulfonyl chlorides are subsequently reacted with diethylamine to form the sulfonamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used for the sulfonation and amidation steps.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-diethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfonates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide groups to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N1,N1-diethylbenzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N1,N1-diethylbenzene-1,4-disulfonamide involves its interaction with biological molecules. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1-dimethylbenzene-1,4-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N1,N1-diethylbenzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at the 1 and 3 positions.
Uniqueness
N1,N1-diethylbenzene-1,4-disulfonamide is unique due to the presence of diethyl groups, which can influence its reactivity and biological activity compared to its dimethyl counterpart. The position of the sulfonamide groups also plays a crucial role in determining its chemical and physical properties.
Propiedades
Fórmula molecular |
C10H16N2O4S2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-N,4-N-diethylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-12(4-2)18(15,16)10-7-5-9(6-8-10)17(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |
Clave InChI |
YDERIVMPYHJLAF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)





![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

